(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoxaline moiety, a butanoic acid backbone, and a methylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. This intermediate is then subjected to acylation with a butanoic acid derivative, followed by the introduction of the methylsulfanyl group through a thiolation reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems can enhance yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline moiety can be reduced to a tetrahydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, low temperatures.
Substitution: Various alkyl halides or acyl chlorides, base catalysts like triethylamine, solvents such as dichloromethane, ambient to reflux temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: N-substituted quinoxaline derivatives.
Scientific Research Applications
(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methylsulfanyl group may enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity. Pathways involved include the modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid, used in organic synthesis and as a precursor for various chemical reactions.
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID is unique due to its combination of a quinoxaline core, a butanoic acid backbone, and a methylsulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-22-7-6-10(13(19)20)16-14(21)17-8-12(18)15-9-4-2-3-5-11(9)17/h2-5,10H,6-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIVHNVEAIZRP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.